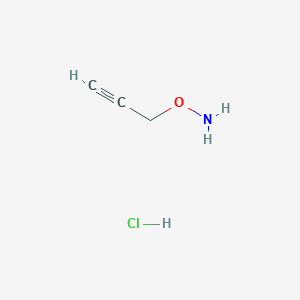

O-2-Propynylhydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-prop-2-ynylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFBXYRCGUITCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542379 | |

| Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21663-79-6 | |

| Record name | Hydroxylamine, O-2-propynyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21663-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21663-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-2-Propynylhydroxylamine Hydrochloride: Properties, Synthesis, and Applications in Bioconjugation

Introduction: A Versatile Tool for Modern Bioconjugation

O-2-Propynylhydroxylamine hydrochloride, also known as O-propargylhydroxylamine hydrochloride, is a bifunctional molecule that has emerged as a cornerstone reagent in the fields of chemical biology, drug development, and materials science. Its unique architecture, featuring a terminal alkyne and a hydroxylamine moiety, provides researchers with a powerful toolkit for the precise chemical modification of biomolecules. The propargyl group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxylamine group enables efficient and chemoselective oxime ligation with aldehydes and ketones. This dual reactivity allows for the straightforward introduction of an alkyne handle onto carbonyl-containing molecules or, conversely, the conjugation of the propargyl group to biomolecules for subsequent functionalization. This guide provides an in-depth overview of the physical and chemical properties of O-2-Propynylhydroxylamine hydrochloride, its synthesis and characterization, and detailed protocols for its application in modern bioconjugation strategies.

Physicochemical Properties

O-2-Propynylhydroxylamine hydrochloride is a white to off-white solid that is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure its long-term stability.[1][2] It is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 21663-79-6 | [2] |

| Molecular Formula | C₃H₅NO·HCl | [2] |

| Molecular Weight | 107.54 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 148 - 150 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | 2-8°C, under inert gas | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Characterization

The synthesis of O-alkylhydroxylamines, such as O-2-Propynylhydroxylamine hydrochloride, generally proceeds through the alkylation of a protected hydroxylamine equivalent, followed by deprotection. A common and effective strategy involves the use of N-hydroxyphthalimide as a hydroxylamine surrogate. This method provides a stable intermediate that can be efficiently propargylated, followed by a straightforward deprotection to yield the desired product.

Experimental Protocol: Synthesis of O-2-Propynylhydroxylamine Hydrochloride

PART 1: Synthesis of N-(Prop-2-yn-1-yloxy)phthalimide

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-hydroxyphthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir at room temperature for 30 minutes. The formation of the potassium salt of N-hydroxyphthalimide will be observed.

-

Alkylation: To the stirring suspension, add propargyl bromide (80% solution in toluene, 1.2 equivalents) dropwise at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(Prop-2-yn-1-yloxy)phthalimide as a white solid. The product can be further purified by recrystallization from ethanol if necessary.

PART 2: Synthesis of O-2-Propynylhydroxylamine Hydrochloride

-

Hydrazinolysis: Suspend N-(Prop-2-yn-1-yloxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask.

-

Deprotection: Add hydrazine monohydrate (1.5 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (phthalhydrazide) will be observed.

-

Filtration: Remove the phthalhydrazide by-product by vacuum filtration and wash the solid with ethanol.

-

Acidification: Combine the filtrate and washings, and cool the solution in an ice bath. Add a solution of hydrochloric acid in ethanol (prepared by the slow addition of acetyl chloride to cold ethanol) dropwise until the solution is acidic (pH ~1-2).

-

Precipitation and Isolation: The hydrochloride salt of O-2-Propynylhydroxylamine will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

Due to the commercial availability of this reagent, detailed characterization data is not always provided by suppliers.[3] Researchers are strongly encouraged to perform their own characterization to verify the identity and purity of the compound. Expected characterization data would include:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetylenic proton, the methylene protons adjacent to the alkyne, and the methylene protons adjacent to the oxygen. In D₂O, the exchangeable protons on the nitrogen would not be observed.[4]

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the two acetylenic carbons and the two methylene carbons.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base (71.08 g/mol ).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the N-H and O-H stretches.

Applications in Bioconjugation: A Dual-Action Reagent

The utility of O-2-Propynylhydroxylamine hydrochloride in bioconjugation stems from its two orthogonal reactive handles. This allows for a two-step ligation strategy, where the hydroxylamine is first reacted with a carbonyl-containing biomolecule, thereby introducing a terminal alkyne for subsequent "click" chemistry functionalization.

Oxime Ligation: Forging Stable Bioconjugates

The reaction between the hydroxylamine moiety and an aldehyde or ketone on a biomolecule results in the formation of a stable oxime linkage.[6] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules.[7]

Causality Behind Experimental Choices in Oxime Ligation:

-

pH: The rate of oxime formation is pH-dependent, with the optimal pH typically falling in the slightly acidic range of 4-5.[3] This is a compromise between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the hydroxylamine.

-

Catalysis: At physiological pH (~7.4), the reaction can be slow. The addition of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate, making it more practical for in vitro and in vivo applications.[8][9] Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate.[10]

-

Reactant Concentration: As with most bimolecular reactions, higher concentrations of the reactants will lead to faster reaction rates. However, in bioconjugation, the concentration of the biomolecule is often limited by its availability and solubility.

Experimental Protocol: Introduction of an Alkyne Handle onto a Protein via Oxime Ligation

This protocol describes the labeling of a protein that has been engineered to contain an aldehyde or ketone group.

-

Protein Preparation: Prepare a solution of the carbonyl-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

-

Reagent Preparation: Prepare a stock solution of O-2-Propynylhydroxylamine hydrochloride in the same buffer.

-

Catalyst Preparation (Optional but Recommended): Prepare a stock solution of aniline in the reaction buffer.

-

Ligation Reaction: To the protein solution, add O-2-Propynylhydroxylamine hydrochloride to a final concentration of 5-20 mM. If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by mass spectrometry (to observe the mass shift corresponding to the addition of the propargyl group) or by a subsequent click reaction with an azide-functionalized reporter molecule.

-

Purification: Remove excess reagents by size-exclusion chromatography, dialysis, or spin filtration.

Caption: Workflow for introducing an alkyne handle onto a protein via oxime ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the alkyne handle is installed on the biomolecule, it can be readily functionalized using the CuAAC reaction.[11] This "click" reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of a wide variety of azide-containing molecules, such as fluorescent dyes, biotin tags, or drug molecules.[11][12]

Causality Behind Experimental Choices in CuAAC:

-

Copper Source: The active catalyst is Cu(I). This is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1]

-

Ligand: A ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and prevent oxidative damage to the biomolecule.[1]

-

Solvent: The reaction is typically performed in aqueous buffers, such as phosphate-buffered saline (PBS).[1]

Experimental Protocol: Fluorescent Labeling of an Alkyne-Modified Protein

-

Protein Solution: Prepare a solution of the alkyne-labeled protein in PBS (pH 7.4).

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized fluorophore in DMSO.

-

Prepare a stock solution of THPTA in water.

-

Prepare a stock solution of CuSO₄ in water.

-

Freshly prepare a stock solution of sodium ascorbate in water.

-

-

Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

-

The alkyne-labeled protein solution.

-

The azide-fluorophore stock solution (to a final concentration of 2-10 equivalents relative to the protein).

-

The THPTA stock solution (final concentration typically 5-fold higher than CuSO₄).

-

The CuSO₄ stock solution (final concentration typically 50-250 µM).

-

-

Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM).

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the fluorescently labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. confluore.com.cn [confluore.com.cn]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. interchim.fr [interchim.fr]

An In-Depth Technical Guide to O-2-Propynylhydroxylamine Hydrochloride: A Keystone Reagent for Modern Bioconjugation

This guide provides an in-depth exploration of O-2-Propynylhydroxylamine hydrochloride, a bifunctional molecule that has become an indispensable tool for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its application in creating precisely engineered biomolecular conjugates.

Core Concepts: Understanding the Utility of O-2-Propynylhydroxylamine Hydrochloride

O-2-Propynylhydroxylamine hydrochloride, also known as O-propargylhydroxylamine hydrochloride, is a chemical reagent that uniquely bridges two powerful and distinct chemical transformations: oxime ligation and click chemistry. Its structure incorporates a hydroxylamine moiety and a terminal alkyne group. This dual functionality allows for a two-step conjugation strategy, making it a versatile linker in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).[][2]

The hydroxylamine group provides a chemoselective handle for reaction with aldehydes and ketones, which can be introduced into biomolecules either chemically or genetically. This reaction, known as oxime ligation, is highly efficient and forms a stable oxime bond.[3][4][5] The terminal alkyne serves as a reactive partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," enabling the attachment of a second molecule of interest that bears an azide group.[6]

Molecular Identity and Physicochemical Properties

A clear understanding of the physical and chemical characteristics of O-2-Propynylhydroxylamine hydrochloride is paramount for its effective use and safe handling.

| Property | Value | Source(s) |

| CAS Number | 21663-79-6 | [3][7][8][9][10] |

| Molecular Formula | C₃H₅NO·HCl | [3][7] |

| Molecular Weight | 107.54 g/mol | [3][7][9][10] |

| Appearance | White to off-white solid | |

| Melting Point | 148 - 150 °C | [3][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |

| Storage | 2-8°C under an inert atmosphere | [3][7] |

Molecular Structure:

Caption: 2D structure of O-2-Propynylhydroxylamine hydrochloride.

The Chemistry of Conjugation: Mechanism of Oxime Ligation

The primary application of the hydroxylamine moiety of O-2-Propynylhydroxylamine hydrochloride is in the formation of an oxime bond with a carbonyl group (an aldehyde or a ketone). This reaction is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting conjugate.[4][5]

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by dehydration to form the stable oxime linkage. The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3] However, for many biological applications, the reaction must be performed at a physiological pH (around 7.4).[3] To enhance the reaction rate at neutral pH, catalysts such as aniline and its derivatives are often employed.[4][5][11] Aniline acts as a nucleophilic catalyst, accelerating the dehydration step of the reaction.[4]

Caption: Mechanism of aniline-catalyzed oxime ligation.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol outlines the conjugation of O-2-Propynylhydroxylamine hydrochloride to a protein containing an aldehyde or ketone group.

Materials:

-

Protein with a carbonyl group (aldehyde or ketone)

-

O-2-Propynylhydroxylamine hydrochloride

-

Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4

-

Aniline stock solution (1 M in DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein containing the carbonyl group in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).

-

Reactant Addition: Add O-2-Propynylhydroxylamine hydrochloride to the protein solution from a freshly prepared stock solution. A 10- to 50-fold molar excess of the hydroxylamine is typically used.

-

Catalyst Addition: To accelerate the reaction, add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactants and catalyst concentration.

-

Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.

-

Purification: Upon completion, purify the protein conjugate from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

Caption: Workflow for protein conjugation via oxime ligation.

Protocol 2: Subsequent Click Chemistry Reaction (CuAAC)

Once the biomolecule is functionalized with the alkyne group, a second molecule containing an azide can be attached via CuAAC.

Materials:

-

Alkyne-functionalized biomolecule from Protocol 1

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a 2-5 fold molar excess of the azide-containing molecule in PBS.

-

Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of the copper catalyst. Add CuSO₄ (final concentration 1 mM), THPTA (final concentration 5 mM), and sodium ascorbate (final concentration 10 mM) to PBS.

-

Initiate the Reaction: Add the catalyst premix to the reactant solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the final conjugate using a suitable method to remove the catalyst and excess reagents.

Safety and Handling

O-2-Propynylhydroxylamine hydrochloride is harmful if swallowed and may cause skin and eye irritation.[12][13] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] In case of contact with skin or eyes, rinse immediately with plenty of water.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16][17]

Conclusion and Future Perspectives

O-2-Propynylhydroxylamine hydrochloride is a powerful and versatile reagent that has significantly advanced the field of bioconjugation. Its ability to participate in two distinct, highly efficient, and orthogonal reactions makes it an ideal linker for the construction of complex and well-defined biomolecular architectures. As the demand for sophisticated bioconjugates in therapeutics, diagnostics, and materials science continues to grow, the importance of reagents like O-2-Propynylhydroxylamine hydrochloride will undoubtedly increase. Future research will likely focus on developing even more efficient catalytic systems for oxime ligation at physiological pH and expanding the scope of its applications in living systems.

References

- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.

- Agten, S. M., et al. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5).*

-

LookChem. (n.d.). O-2-Propynylhydroxylamine hydrochloride. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet. Retrieved from [Link]

- U.S. Patent No. 7,214,825. (2007). O-(3-chloropropenyl) hydroxylamine free base.

-

Lab Alley. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovative Linkers: How Propargyl-PEG5-NHS Ester Empowers Antibody-Drug Conjugate (ADC) Development. Retrieved from [Link]

-

PubMed. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Retrieved from [Link]

-

MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

-

PubMed Central (PMC). (n.d.). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. Retrieved from [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. O-2-Propynylhydroxylamine hydrochloride|lookchem [lookchem.com]

- 8. O-2-Propynylhydroxylamine hydrochloride | 21663-79-6 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. labsolu.ca [labsolu.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. media.laballey.com [media.laballey.com]

- 16. cpachem.com [cpachem.com]

- 17. prochemonline.com [prochemonline.com]

Strategic Synthesis and High-Purity Isolation of O-2-Propynylhydroxylamine Hydrochloride: A Field-Proven Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-2-Propynylhydroxylamine hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its terminal alkyne handle facilitates covalent conjugation via copper-catalyzed or strain-promoted "click chemistry," while the aminooxy group enables the efficient formation of stable oxime ethers with aldehydes and ketones. This guide provides a comprehensive, in-depth methodology for the synthesis and purification of O-2-Propynylhydroxylamine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the chosen synthetic strategy, offers field-proven protocols, and details a robust purification workflow to achieve high-purity material suitable for demanding research applications.

Introduction: The Strategic Value of O-2-Propynylhydroxylamine HCl

O-2-Propynylhydroxylamine hydrochloride (also known as O-propargylhydroxylamine hydrochloride) is a critical reagent for chemical biologists and drug development professionals.[1] Its utility stems from its orthogonal reactive groups: the propargyl group (a terminal alkyne) and the hydroxylamine moiety, presented as a stable hydrochloride salt.[1][2] The alkyne is a key participant in Huisgen 1,3-dipolar cycloaddition reactions (click chemistry), allowing for the precise and efficient linking of this molecule to azide-modified substrates. Simultaneously, the aminooxy group reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages, a cornerstone of bioconjugation.

This dual functionality makes it an invaluable building block for:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies.

-

PROTACs and Molecular Glues: Synthesizing complex molecules for targeted protein degradation.

-

Activity-Based Probes: Labeling and identifying enzyme targets.

-

Surface Functionalization: Modifying biomaterials and nanoparticles.

The synthetic approach detailed herein follows a robust, two-step "protection-deprotection" strategy designed for reliability and scalability. It begins with the synthesis of a stable phthalimide-protected intermediate, N-(Propargyloxy)phthalimide, followed by a clean, acid-catalyzed hydrolysis to yield the desired product as its hydrochloride salt.

Chemical Profile and Safety Mandates

Physicochemical Properties

A summary of the key properties for the target compound and its critical intermediate is provided below for quick reference.

| Property | O-2-Propynylhydroxylamine HCl | N-(Propargyloxy)phthalimide (Intermediate) |

| CAS Number | 21663-79-6[2][3] | 4616-63-1[4] |

| Molecular Formula | C₃H₅NO · HCl[1][2] | C₁₁H₇NO₃[4] |

| Molecular Weight | 107.54 g/mol [1][2][5] | 201.18 g/mol [4] |

| Appearance | White to off-white solid[2] | White to orange powder/crystal |

| Melting Point | 148 - 150 °C[1] | 138 - 142 °C |

| Solubility | Soluble in DMSO, Methanol[1] | Soluble in many organic solvents (e.g., DMF, CH₂Cl₂) |

| Storage Conditions | Store at 2-8°C under an inert atmosphere[1] | Room temperature, dry conditions |

Critical Safety Protocols

Safe handling of all reagents is paramount. O-2-Propynylhydroxylamine hydrochloride and related hydroxylamine derivatives require careful handling.

-

Hazard Profile: The final product is classified as acutely toxic if swallowed (H302) and may cause skin and eye irritation.[2][6] The GHS07 "Warning" pictogram is applicable.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

-

Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Reagent Handling:

-

Propargyl Bromide: Is a lachrymator and is toxic. Handle only in a fume hood.

-

Hydrochloric Acid: Is corrosive. Use appropriate PPE and handle with care.

-

Organic Solvents: Many solvents used are flammable. Keep away from ignition sources.[8]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach utilizes the phthalimide group as an excellent protecting group for the hydroxylamine, preventing undesired side reactions during the O-alkylation step. The subsequent deprotection with hydrochloric acid is highly efficient and directly yields the desired hydrochloride salt.

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of N-(Propargyloxy)phthalimide

Principle and Mechanistic Insight

This step is a classic Williamson ether synthesis adapted for an N-O bond formation. N-hydroxyphthalimide serves as the nucleophile. Its N-OH proton is acidic and is readily deprotonated by a mild, non-nucleophilic base like potassium carbonate to form a potent nucleophilic anion. This anion then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired O-alkynylated product.

Choice of Reagents:

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation and leaving a "naked" and highly reactive nucleophile, thereby accelerating the Sₙ2 reaction.

-

Base: Potassium carbonate is an inexpensive and effective base that is easily removed by filtration after the reaction.

Experimental Protocol: N-(Propargyloxy)phthalimide

-

Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (10.0 g, 61.3 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous DMF (150 mL) to the flask and stir to dissolve the solid. To this solution, add anhydrous potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv.).

-

Reagent Addition: Cool the stirring suspension to 0 °C using an ice bath. Slowly add propargyl bromide (80% solution in toluene, 8.2 mL, 73.5 mmol, 1.2 equiv.) dropwise over 15 minutes. Caution: Propargyl bromide is a lachrymator.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 12-16 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up and Isolation: a. Upon completion, pour the reaction mixture slowly into 600 mL of ice-cold deionized water with stirring. b. A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) and then with a small amount of cold hexanes (50 mL) to aid in drying.

-

Drying: Dry the collected white to off-white solid under high vacuum to a constant weight. The product, N-(Propargyloxy)phthalimide, is typically obtained in high yield (>90%) and purity sufficient for the next step.[4][9]

Part II: Synthesis of O-2-Propynylhydroxylamine Hydrochloride

Principle and Mechanistic Insight

This step involves the acid-catalyzed hydrolysis of the two amide bonds within the phthalimide protecting group.[10][11] Under heating in aqueous hydrochloric acid, water molecules act as nucleophiles, attacking the carbonyl carbons of the imide. This process ultimately cleaves the protecting group, liberating the free O-2-propynylhydroxylamine. The phthalimide group is released as phthalic acid, which has low solubility in the acidic aqueous medium and will precipitate upon cooling. Crucially, the hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and protonates the basic nitrogen atom of the product, forming the stable and easily isolable hydrochloride salt.

Experimental Protocol: Hydrolysis and Salt Formation

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude N-(Propargyloxy)phthalimide (10.0 g, 49.7 mmol, 1.0 equiv.) from the previous step.

-

Acid Addition: Add 6 M hydrochloric acid (150 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The solid will initially be a slurry but should dissolve as the reaction proceeds. Continue refluxing for 2-4 hours.

-

Cooling and Precipitation: After the reaction is complete (monitored by TLC or LC-MS), turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours. A white precipitate of the phthalic acid byproduct will form.

-

Byproduct Removal: Remove the precipitated phthalic acid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (20 mL) to recover any entrained product. Combine the filtrates.

-

Isolation of Crude Product: Transfer the filtrate to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. This will yield the crude O-2-Propynylhydroxylamine hydrochloride as a solid or semi-solid residue.

Part III: Purification of the Final Product

Principle of Purification

The primary impurity at this stage is residual phthalic acid and other water-soluble species. The purification strategy relies on recrystallization. The crude hydrochloride salt is dissolved in a minimal amount of a hot polar solvent (like isopropanol or ethanol) in which it is soluble, and then a less polar co-solvent (like diethyl ether or hexanes) is added to induce crystallization as the solution cools. This process leaves more soluble impurities behind in the mother liquor.

Purification Workflow

Caption: High-purity isolation via recrystallization.

Detailed Recrystallization Protocol

-

Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently, until the solid just dissolves. Use of excess solvent will reduce the final yield.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. The solution should then be hot filtered through a pad of celite to remove the carbon.[12]

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals should begin to form. If no crystals appear, scratching the inside of the flask with a glass rod can induce nucleation.

-

Complete Precipitation: Once crystals are present, slowly add diethyl ether (an "anti-solvent") until the solution becomes cloudy.

-

Cooling: Place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the purified white, crystalline product by vacuum filtration.

-

Washing and Drying: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining mother liquor. Dry the product thoroughly under high vacuum to yield pure O-2-Propynylhydroxylamine hydrochloride.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Part I: Low yield of intermediate | Incomplete deprotonation; inactive propargyl bromide; insufficient reaction time. | Ensure all reagents and solvents are anhydrous. Use fresh propargyl bromide. Extend reaction time and monitor by TLC. |

| Part II: Hydrolysis is incomplete | Insufficient reflux time or acid concentration. | Ensure vigorous reflux is maintained for the full duration. Confirm the concentration of the HCl solution. If necessary, extend the reflux time by 1-2 hours. |

| Part III: Product fails to crystallize | Solution is too dilute (excess solvent); product is impure (oily). | Remove some solvent under reduced pressure and attempt to crystallize again. If the product is an oil, try triturating with diethyl ether or hexanes to induce solidification before attempting recrystallization. |

| Final product is discolored (yellow/brown) | Impurities from starting materials or side reactions. | During recrystallization, perform a hot filtration after adding a small amount of activated charcoal to the hot isopropanol solution.[12] |

Conclusion

The two-step synthesis and purification protocol detailed in this guide provides a reliable and scalable method for producing high-purity O-2-Propynylhydroxylamine hydrochloride. By understanding the chemical principles behind each step—from the Sₙ2 reaction in the protection stage to the acid-catalyzed hydrolysis and salt formation—researchers can confidently execute and troubleshoot this procedure. The resulting material is well-suited for advanced applications in drug discovery, bioconjugation, and materials science, where purity and structural integrity are paramount.

References

- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents.

-

Safety data sheet - CPAChem. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed. Available at: [Link]

-

SAFETY DATA SHEET - Lab Alley. Available at: [Link]

-

O-2-Propynylhydroxylamine hydrochloride - LookChem. Available at: [Link]

- CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents.

- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents.

-

Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Available at: [Link]

-

Hydrolysis of phthalimide and esterification of the mono acid - ResearchGate. Available at: [Link]

-

Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - NIH. Available at: [Link]

-

(PDF) The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides - ResearchGate. Available at: [Link]

-

Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide - ResearchGate. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. O-2-Propynylhydroxylamine AldrichCPR 21663-79-6 [sigmaaldrich.com]

- 3. O-2-Propynylhydroxylamine hydrochloride | 21663-79-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. labsolu.ca [labsolu.ca]

- 7. media.laballey.com [media.laballey.com]

- 8. cpachem.com [cpachem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]

Technical Guide to the Stability and Storage of O-2-Propynylhydroxylamine Hydrochloride

Abstract

O-2-Propynylhydroxylamine hydrochloride (CAS: 21663-79-6), also known as propargyloxyamine hydrochloride, is a critical bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. Its utility stems from the orthogonal reactivity of its two functional moieties: the hydroxylamine group, which reacts with aldehydes and ketones to form stable oximes, and the terminal alkyne (propargyl) group, which participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). The integrity of this reagent is paramount for the success of these sensitive applications. This guide provides an in-depth analysis of the chemical stability of O-2-Propynylhydroxylamine hydrochloride, outlining the primary degradation pathways and establishing evidence-based protocols for its optimal storage and handling to ensure experimental reproducibility and success.

Introduction: The Role of a Bifunctional Linker

O-2-Propynylhydroxylamine hydrochloride serves as a molecular bridge, enabling the precise connection of two different molecules. The hydroxylamine end provides a chemoselective handle for targeting carbonyl groups, which can be natively present or, more commonly, generated by the gentle oxidation of cis-diols in glycoproteins (e.g., antibodies) using sodium periodate. The terminal alkyne provides a versatile reaction site for conjugation with azide-tagged molecules, such as fluorescent dyes, peptides, or drug payloads. The reliability of this two-step conjugation strategy is fundamentally dependent on the purity and stability of the linker. Degradation compromises not only the efficiency of the conjugation reactions but can also introduce confounding variables into experimental results. This document serves as a definitive resource for researchers to mitigate risks associated with reagent instability.

Physicochemical and Hazard Profile

A foundational understanding of the reagent's properties is essential for its proper use. As a hydrochloride salt, the compound exhibits properties typical of amine salts, including increased water solubility and a susceptibility to moisture.

Table 1: Physicochemical Properties of O-2-Propynylhydroxylamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 21663-79-6 | [1][2][3] |

| Molecular Formula | C₃H₅NO·HCl | [1][3] |

| Molecular Weight | 107.54 g/mol | [1][3] |

| Appearance | White to off-white or brown solid/powder | [4] |

| Melting Point | 148-157°C (with decomposition) | [1][5] |

| Solubility | Slightly soluble in Methanol and DMSO. The related hydroxylamine HCl is soluble in polar solvents like water and ethanol. | [1][6] |

Hazard Summary: O-2-Propynylhydroxylamine hydrochloride is classified as hazardous. It is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may lead to an allergic skin reaction.[4][5] It is also suspected of causing cancer.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[5][7][8] All weighing and handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust.[5]

Core Stability Profile: Understanding Degradation

The stability of O-2-Propynylhydroxylamine hydrochloride is influenced by three primary environmental factors: atmosphere (moisture and oxygen), temperature, and light.

Atmospheric Sensitivity: The Dual Threat of Hydrolysis and Oxidation

The most significant and immediate threat to the integrity of solid O-2-Propynylhydroxylamine hydrochloride is atmospheric exposure.

-

Hygroscopicity and Hydrolysis: The compound is explicitly described as "moisture sensitive" and "hygroscopic".[5][9][10] As a salt, it readily absorbs ambient water. This absorbed moisture can initiate hydrolytic degradation, although the N-O bond is generally more stable than an ester bond, prolonged exposure to moisture, especially under non-neutral pH conditions, can compromise the molecule.[11][12] The most visible sign of moisture absorption is the clumping of the powder.

-

Air Sensitivity (Oxidation): The reagent is also designated as "air sensitive".[5][10] While specific oxidative pathways are not detailed in routine datasheets, both the hydroxylamine moiety and the terminal alkyne can be susceptible to oxidation over long periods. Storing under an inert atmosphere is the definitive preventative measure.

Thermal Stability

O-2-Propynylhydroxylamine hydrochloride is stable at recommended storage temperatures but decomposes upon heating. The decomposition temperature is reported to be above 150°C, and it is noted that heating may pose an explosion risk.[5] This underscores the importance of avoiding high temperatures during storage and handling. It should never be heated to facilitate dissolution.

Photostability

While not always explicitly stated for this specific compound, related amine-containing molecules and those with reactive functional groups often exhibit light sensitivity.[13] Photodegradation can occur via complex radical mechanisms. As a standard precaution for ensuring long-term stability, the reagent should always be protected from light by using amber vials or storing it in the dark.

Chemical Incompatibilities

To prevent unintended reactions and degradation, O-2-Propynylhydroxylamine hydrochloride must be stored away from incompatible materials. These primarily include:

-

Strong Oxidizing Agents: Can react with the hydroxylamine and alkyne groups.[10][14]

-

Strong Bases (Alkalis): Will deprotonate the hydrochloride salt, generating the free base which may be less stable.

-

Metals: The compound may be corrosive to some metals.[5] Storage in non-metallic or lined containers is advised.[5][9]

Recommended Storage and Handling Protocols

Translating the stability profile into practice requires stringent adherence to validated protocols for both the solid reagent and its solutions.

Protocol: Long-Term Storage of Solid Reagent

For maximum shelf life, which can be up to three years under ideal conditions, the following protocol is mandatory[15]:

-

Temperature: Store refrigerated at 2°C to 8°C .[1] Do not store at room temperature for extended periods.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[1] The vial received from the manufacturer is typically packed under inert gas; maintain this condition.

-

Moisture Control: Store the vial within a secondary container containing a desiccant (e.g., a laboratory desiccator). This provides an essential secondary barrier against moisture ingress during temperature cycling of the refrigerator.

-

Light Protection: Keep the vial in its original box or use an amber vial to protect it from light.

-

Container Integrity: Ensure the container cap is tightly sealed at all times.[4][5][9]

Workflow: Handling and Weighing the Solid Reagent

Minimizing atmospheric exposure during handling is as critical as long-term storage conditions.

Causality: Allowing the vial to equilibrate to room temperature before opening is a critical step. Opening a cold vial directly into ambient air will cause moisture to immediately condense on the cold-powdered reagent, compromising the entire stock.

Protocol: Preparation and Short-Term Storage of Stock Solutions

Solutions of O-2-Propynylhydroxylamine hydrochloride are significantly less stable than the solid form and must be prepared fresh for immediate use whenever possible .[6] A similar compound, CPHA-HCl, showed over 50% decomposition in solution after 23 days at 35°C.[16]

-

Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., DMSO) or freshly prepared, degassed aqueous buffers. For aqueous solutions, buffers should be free of primary amines (like Tris) that could potentially compete in side reactions. Phosphate-buffered saline (PBS) or MES buffers are suitable choices.

-

Dissolution: Add the pre-weighed solid to the solvent. Mix gently by vortexing or inversion. Do not heat to dissolve.

-

pH Adjustment (if necessary): As a hydrochloride salt, a solution in unbuffered water will be acidic. For many applications, the pH may need to be adjusted. Use dilute NaOH or HCl.

-

Immediate Use: The strong recommendation is to use the solution on the same day it is prepared.

-

Short-Term Storage (If Unavoidable): If storage is absolutely necessary, filter-sterilize the solution, aliquot to minimize headspace, and store at 2-8°C, protected from light. Use within 1-3 days. Do not freeze-thaw cycles unless validated for your specific buffer system.

Verifying Reagent Quality

Before a critical experiment, verifying the integrity of the reagent is a prudent step.

Visual and Physical Indicators of Degradation

-

Color Change: Significant darkening from off-white to dark brown can indicate degradation.

-

Clumping: The powder should be free-flowing. Clumps or a sticky appearance are clear signs of moisture absorption.

-

Insolubility: Difficulty in dissolving the reagent in a solvent where it is known to be soluble can indicate the presence of insoluble degradation products.

Experimental Protocol: pH Check for Aqueous Solution Quality

Objective: To quickly assess potential degradation by measuring the pH of a standardized solution. As the hydrochloride salt degrades, changes in the chemical composition can alter the solution's pH.

Methodology:

-

Prepare a 10 mM solution of the reagent in degassed, deionized water.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Immediately measure the pH of the freshly prepared 10 mM solution.

-

Record this value as a baseline for a new lot of the reagent.

-

For older lots, a significant deviation from the baseline pH may suggest degradation or contamination.

Conclusion

The chemical integrity of O-2-Propynylhydroxylamine hydrochloride is not inherent but is maintained through disciplined storage and handling. The principal threats are moisture, air, elevated temperature, and light. By adhering to the protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under dry, inert conditions and the practice of preparing solutions fresh for immediate use—researchers can ensure the reagent's performance, leading to more reliable and reproducible results in their conjugation and drug development workflows.

References

- LabSolutions. (n.d.). O-2-Propynylhydroxylamine hydrochloride.

- Szabo-Scandic. (n.d.). Material Safety Data Sheet - Propargylamine, Hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet - O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride.

- LookChem. (n.d.). O-2-Propynylhydroxylamine hydrochloride.

- Santa Cruz Biotechnology, Inc. (2019). Safety Data Sheet - Propargylamine Hydrochloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.

- G-Biosciences. (n.d.). Safety Data Sheet - Hydroxylamine Hydrochloride.

- Apollo Scientific. (2023). Safety Data Sheet - Hydroxylamine hydrochloride.

- TCI Chemicals. (n.d.). Safety Data Sheet - Propargylamine Hydrochloride.

- Fisher Scientific. (2025). Safety Data Sheet - Propargylamine.

- ChemicalBook. (2025). O-2-Propynylhydroxylamine hydrochloride | 21663-79-6.

- Fisher Scientific. (2010). Safety Data Sheet - Hydroxylamine hydrochloride.

- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

- Santa Cruz Biotechnology, Inc. (n.d.). O-Prop-2-ynyl-hydroxylamine hydrochloride.

- Sigma-Aldrich. (n.d.). O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride.

- Thermo Fisher Scientific. (n.d.). Instructions - Hydroxylamine•HCl.

- Google Patents. (n.d.). US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base.

- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.

Sources

- 1. lookchem.com [lookchem.com]

- 2. O-2-Propynylhydroxylamine hydrochloride | 21663-79-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. rjptonline.org [rjptonline.org]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. fishersci.com [fishersci.com]

- 14. prochemonline.com [prochemonline.com]

- 15. labsolu.ca [labsolu.ca]

- 16. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]

Introduction: Acknowledging the Unique Profile of O-2-Propynylhydroxylamine Hydrochloride

An In-depth Technical Guide to the Safe Handling of O-2-Propynylhydroxylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

O-2-Propynylhydroxylamine hydrochloride (CAS No. 21663-79-6) is a bifunctional molecule increasingly utilized in bioconjugation, drug discovery, and materials science.[1] Its structure, incorporating a reactive propargyl group and a hydroxylamine moiety, makes it a valuable chemical tool. However, these same functional groups necessitate a nuanced and rigorous approach to its handling and safety. This guide moves beyond generic safety data to provide researchers, scientists, and drug development professionals with a deeper understanding of the potential hazards, grounded in the chemical's structural components, and to establish robust protocols for its safe use. The causality behind each recommendation is explained to foster a proactive safety culture in the laboratory.

Section 1: Chemical & Physical Properties

A foundational understanding of a chemical's properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 21663-79-6 | [1][2] |

| Molecular Formula | C₃H₅NO·HCl | [1][2] |

| Molecular Weight | 107.54 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 148 - 150°C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Section 2: Hazard Identification and Risk Assessment

The documented hazard classification for O-2-Propynylhydroxylamine hydrochloride is specific, yet a comprehensive risk assessment must also consider the potential hazards inherited from its structural parent compounds.

Documented GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized summary of known hazards.

| Pictogram | Signal Word | Hazard Statement | Classification |

| Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |

Sources:[3]

Expert Analysis: Understanding Risks from Structural Analogs

While H302 is the primary documented hazard, the molecule's structure suggests a broader potential for risk that experienced chemists must consider. The causality for heightened precautions stems from the known reactivity of hydroxylamines and propargyl groups.

-

Hydroxylamine Moiety: Hydroxylamine and its derivatives are known for their potential thermal instability.[4] Some derivatives can be sensitive to shock, friction, or heat, posing a risk of explosive decomposition.[4][5][6] While this specific compound has not been fully characterized for these properties, the underlying chemical nature of the N-O bond warrants caution, particularly upon heating.[5]

-

Propargyl Moiety: The terminal alkyne (propargyl group) is a high-energy functional group. Propargyl alcohol, a related compound, is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Compounds with this group can form explosive mixtures and may react violently under certain conditions.[10]

-

Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and may be corrosive, particularly in the presence of moisture.[11][12]

This analysis leads to a core directive: Treat O-2-Propynylhydroxylamine hydrochloride not just as a compound harmful if swallowed, but with the added precautions appropriate for potentially unstable and reactive substances.

Caption: Fig. 1: Inferred Hazard Profile

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the acute oral toxicity and potential for skin, eye, and respiratory irritation, a multi-layered approach to exposure control is mandatory.[13][14]

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[15][16]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[13][17]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a splash risk.[7][13]

-

Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating skin.[7][16]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[13]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a ventilation failure or a large spill, a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.[13]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during routine laboratory use.

Storage Protocol

-

Temperature & Atmosphere: Store the container tightly sealed in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) as recommended.[2] The rationale is to minimize degradation and potential side reactions that could be initiated by air or moisture.[18]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[13][16][19] Violent reactions are possible with alkaline substances.

-

Location: Keep in a designated, well-ventilated, and secure area.

Step-by-Step Weighing and Solution Preparation Workflow

This protocol is designed as a self-validating system to ensure safety at each step.

-

Preparation:

-

Don all required PPE (goggles, gloves, lab coat).

-

Ensure the chemical fume hood sash is at the appropriate height.

-

Designate a specific area within the hood for handling the compound.

-

Place a plastic-backed absorbent liner on the work surface.

-

-

Equilibration:

-

Remove the container from the 2-8°C storage.

-

Allow the container to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.[20]

-

-

Weighing:

-

Perform all weighing operations inside the fume hood.

-

Use anti-static weighing paper or a tared vial to prevent dispersal of the fine powder.

-

Use spark-proof tools (e.g., plastic or bronze spatulas).

-

Close the primary container immediately after dispensing the required amount.

-

-

Solubilization:

-

Add the weighed solid to your designated solvent vessel inside the fume hood.

-

Add the solvent slowly to avoid splashing.

-

If sonication or vortexing is required, ensure the vessel is securely capped.

-

-

Cleanup:

Caption: Fig. 2: Workflow for Solution Preparation

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation develops or persists.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[13] Seek immediate medical attention.[18]

Spill Response

-

Small Spill (Solid):

-

Ensure the area is well-ventilated (fume hood is on).

-

Wearing full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk material.

-

Carefully sweep or scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a damp cloth, and dispose of the cloth in the waste container.

-

-

Large Spill:

-

Evacuate the immediate area and alert others.

-

Prevent entry into the area.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire Response

-

The compound itself is not highly flammable, but its propargyl group suggests caution.[5] More importantly, heating can cause explosive decomposition.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Firefighting Actions: If a container is involved in a fire, evacuate the area. There is a risk of container explosion.[18] If it is safe to do so, use a water spray to cool unopened containers.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Caption: Fig. 3: Emergency Response Decision Tree

Section 6: Disposal Considerations

All waste containing O-2-Propynylhydroxylamine hydrochloride must be treated as hazardous.

-

Waste Streams: Maintain separate, clearly labeled waste containers for solids (e.g., contaminated gloves, wipes, weighing paper) and liquids (e.g., unused solutions).

-

Disposal Method: Dispose of waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[7][18]

References

-

O-2-Propynylhydroxylamine hydrochloride - LookChem. [Link]

-

Hydroxylamine hydrochloride - Szabo-Scandic. [Link]

-

Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Propargyl alcohol uses - Synthesis, and Safety - Rawsource. [Link]

-

Safety data sheet - CPAChem. [Link]

-

Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov. [Link]

-

MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. [Link]

-

HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie. [Link]

-

O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Lab Alley. [Link]

-

SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.0). [Link]

-

Hydroxylamine Hydrochloride, 20% w/v - Cole-Parmer. [Link]

-

Hydroxylamine Hydrochloride - Belgaqua. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. nwsci.com [nwsci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. rawsource.com [rawsource.com]

- 9. nj.gov [nj.gov]

- 10. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 14. O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. media.laballey.com [media.laballey.com]

- 16. prochemonline.com [prochemonline.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. lobachemie.com [lobachemie.com]

- 20. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Solubility of O-2-Propynylhydroxylamine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

O-2-Propynylhydroxylamine hydrochloride is a bifunctional molecule of significant interest in chemical biology and drug development.[1] Its propargyl group provides a terminal alkyne for "click" chemistry, while the hydroxylamine moiety serves as a versatile nucleophile and precursor for oxime formation. Understanding its solubility is a critical first step in reaction design, formulation development, and purification strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of O-2-Propynylhydroxylamine hydrochloride in common organic solvents, empowering researchers to optimize their experimental workflows.

Physicochemical Properties Governing Solubility

O-2-Propynylhydroxylamine hydrochloride (C₃H₅NO·HCl) is a salt, and its solubility is dictated by the interplay of several factors.[2][3] As a hydrochloride salt of a small organic base, it possesses both ionic and organic characteristics.

-

Molecular Structure: C₃H₆ClNO

-

Melting Point: 148 - 150°C[2]

-

Key Structural Features:

-

Ionic Hydrochloride: This confers high polarity and the potential for strong ion-dipole interactions with polar solvents.

-

Hydroxylamine Group: Capable of acting as both a hydrogen bond donor and acceptor.[2]

-

Propargyl Group: A nonpolar alkyne moiety that contributes to interactions with less polar solvents.

-

The fundamental principle governing solubility is "like dissolves like."[4][5] For a salt like O-2-Propynylhydroxylamine hydrochloride, this means that solvents capable of solvating both the cation (O-2-propynylhydroxylammonium) and the chloride anion will be most effective.

Theoretical Solubility Profile in Different Solvent Classes

Based on its structure, we can predict the solubility behavior of O-2-Propynylhydroxylamine hydrochloride across a spectrum of organic solvents.

dot

Sources

Key applications of O-2-Propynylhydroxylamine hydrochloride in organic chemistry.

An In-Depth Technical Guide to the Key Applications of O-2-Propynylhydroxylamine Hydrochloride in Organic Chemistry

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Versatile Bifunctional Reagent

In the landscape of modern organic chemistry and chemical biology, the demand for highly efficient and specific chemical tools is paramount. O-2-Propynylhydroxylamine hydrochloride, a seemingly simple molecule, has emerged as a powerful and versatile building block for researchers, scientists, and drug development professionals. Its unique structure combines two highly valuable functional groups: a nucleophilic hydroxylamine and a terminal alkyne (propargyl group). This dual functionality allows for sequential, orthogonal reactions, making it an indispensable reagent for creating complex molecular architectures, particularly in the fields of bioconjugation, drug delivery, and heterocyclic synthesis.

This guide provides an in-depth exploration of the core applications of O-2-Propynylhydroxylamine hydrochloride. We will delve into the mechanistic principles behind its key reactions, provide field-proven experimental protocols, and discuss its strategic importance in the development of novel therapeutics and research agents. The narrative is designed not merely to list procedures, but to explain the causality behind experimental choices, ensuring a robust and reproducible understanding for the practicing scientist.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. O-2-Propynylhydroxylamine hydrochloride is a stable, crystalline solid under standard conditions.[1][2]

| Property | Value | Source(s) |

| CAS Number | 21663-79-6 | [1][2][3] |

| Molecular Formula | C₃H₅NO・HCl | [1][3] |

| Molecular Weight | 107.54 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148 - 150 °C | [1] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [1] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1][2] |

Expert Insight: The hydrochloride salt form enhances the stability and handling of the otherwise highly reactive free hydroxylamine. For reactions requiring the free base, it can be generated in situ or through a careful liquid-liquid extraction after neutralization.[4][5]

Core Application 1: Bioorthogonal Oxime Ligation

The most prominent application of the hydroxylamine moiety is its participation in oxime ligation, a cornerstone of bioorthogonal chemistry. This reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond.[6][7]

The Causality of Chemoselectivity

The power of oxime ligation lies in its exceptional chemoselectivity. The reaction proceeds efficiently under mild, aqueous conditions (typically pH 4-7) where the participating functional groups—aminooxy and carbonyl—are largely unreactive towards the vast array of other functionalities present in biological systems, such as amines, thiols, and carboxylic acids.[6][8] This "bioorthogonality" allows scientists to precisely label proteins, peptides, or other biomolecules without disrupting their native structure or function.

The reaction is often accelerated by a nucleophilic catalyst, such as aniline or its derivatives.[6] The catalyst operates by first forming a reactive Schiff base with the carbonyl compound, which is more susceptible to attack by the aminooxy nucleophile.

Experimental Workflow: Oxime Ligation

The following diagram outlines a typical workflow for conjugating a molecule of interest (e.g., a protein) containing a ketone or aldehyde handle with O-2-Propynylhydroxylamine hydrochloride.

Caption: General workflow for bioconjugation via oxime ligation.

Protocol: Classical Oxime Bond Formation

This protocol describes a general method for forming an oxime from an aldehyde or ketone.

Materials:

-

Aldehyde or Ketone (1.0 mmol, 1.0 eq)

-

O-2-Propynylhydroxylamine hydrochloride (1.2 mmol, 1.2 eq)

-

Ethanol or a suitable aqueous buffer (10 mL)

-

Pyridine or Aniline (2.0 mmol, 2.0 eq) as catalyst/base

-

Ethyl acetate for extraction

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Methodology:

-

In a round-bottom flask, dissolve the aldehyde or ketone starting material in the chosen solvent (e.g., ethanol).[7]

-

Add O-2-Propynylhydroxylamine hydrochloride followed by the pyridine or aniline catalyst.

-

If using an organic solvent, attach a reflux condenser and heat the mixture. For aqueous bioconjugations, stirring at room temperature is typical. Reaction times can range from 1 to 4 hours.[7]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

If performed in an organic solvent, remove it using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers and wash with 1 M HCl to remove the catalyst, followed by a water wash.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime-linked product.

-

Purify the product as needed by recrystallization or column chromatography.

Core Application 2: A Gateway to Click Chemistry

The second key feature of O-2-Propynylhydroxylamine hydrochloride is its terminal propargyl group, a versatile handle for "click" reactions. The most notable of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable 1,2,3-triazole ring, linking the alkyne-modified molecule to another molecule bearing an azide group.

The Power of Orthogonal, Sequential Reactions

The true elegance of O-2-Propynylhydroxylamine hydrochloride is its capacity as a heterobifunctional linker . A biomolecule can first be modified at a specific aldehyde or ketone site via oxime ligation. This introduces the propargyl group, which can then be subjected to a completely independent CuAAC reaction. This orthogonal, two-step strategy is invaluable for constructing complex, multifunctional systems, such as antibody-drug conjugates (ADCs) where the linker, drug, and antibody are precisely connected.

Workflow: Sequential Oxime Ligation and Click Chemistry

This diagram illustrates the powerful two-stage modification process enabled by this reagent.

Caption: Sequential modification using oxime ligation and CuAAC.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a click reaction with a propargyl-modified substrate.

Materials:

-

Propargyl-modified substrate (from oxime ligation) (1.0 eq)

-

Azide-containing molecule (1.1 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

Methodology:

-

Dissolve the propargyl-modified substrate and the azide-containing molecule in the chosen solvent system.

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after diluting with water.

-

Further purification can be achieved through chromatography.

Core Application 3: Synthesis of Isoxazole Heterocycles

Beyond bioconjugation, hydroxylamine derivatives are fundamental precursors in heterocyclic chemistry, particularly for the synthesis of isoxazoles.[9][10][11] The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds exhibiting anticancer, antibacterial, and anti-inflammatory properties.[9][11]

Synthetic Pathways to Isoxazoles